molecular formula C12H10O3 B1660772 2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)-, (E,E)- CAS No. 83047-59-0

2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)-, (E,E)-

Cat. No.: B1660772
CAS No.: 83047-59-0
M. Wt: 202.21 g/mol
InChI Key: JGTLDSRAUATRLK-UHFFFAOYSA-N
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Description

(E,E)-2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)- is an α,β-unsaturated aldehyde characterized by a conjugated diene system and a 1,3-benzodioxole (methylenedioxyphenyl) substituent. The compound is synthesized via organocatalytic [3+3] cyclization, yielding 76% as a yellow oil, and its structure is confirmed by NMR spectroscopy . Key spectral data include:

  • ¹H-NMR (CDCl₃): δ 9.60 (d, J = 8.0 Hz, aldehyde proton), 7.23–6.81 (m, aromatic and conjugated diene protons), 6.01 (s, methylenedioxy group) .
  • ¹³C-NMR (CDCl₃): δ 193.5 (aldehyde carbonyl), 152.3–101.5 (aromatic and diene carbons) .

This compound serves as a precursor for bioactive derivatives, including piperic acid and piperine, and shares structural motifs with natural products from Piper species .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)penta-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-7-3-1-2-4-10-5-6-11-12(8-10)15-9-14-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTLDSRAUATRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346008
Record name 2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)-, (E,E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83047-59-0
Record name 2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)-, (E,E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Wittig Reaction with Triphenylphosphoranylidene Acetaldehyde

The most frequently cited method employs a Horner-Wadsworth-Emmons olefination between 5-(1,3-benzodioxol-5-yl)penta-2,4-dienoate esters and phosphorus ylides:

Reaction Scheme:

Methyl (2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate  
+ (Triphenylphosphoranylidene)acetaldehyde  
→ 2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)-, (E,E)- + Byproducts  

Optimized Conditions:

Parameter Value Source
Solvent Anhydrous THF
Temperature −78°C → Room temperature
Reaction Time 12–18 hours
Yield 62–68% (reported)

The ylide’s strong nucleophilicity drives regioselective β-carbon attack on the α,β-unsaturated ester. Lithium bromide additives improve E-selectivity by stabilizing the oxaphosphorane intermediate.

Direct Oxidation of Penta-2,4-dienol Precursors

Patent EP0120341A2 describes a three-stage synthesis from cyclohexanone derivatives:

  • Alkynylation :
    Cyclohexanone + Lithium acetylide → Propargyl alcohol intermediate
  • Reduction :
    LiAlH₄-mediated conversion to (E)-allylic alcohol
  • Oxidative Dehydration :
    MnO₂ oxidation to dienal system

Critical Step Parameters:

  • Alkynylation at −30°C prevents ketone enolization
  • MnO₂ particle size (≤5 µm) ensures complete oxidation in ≤3 hours
  • Benzodioxole incorporation occurs via Friedel-Crafts acylation in early stages

Alternative Methodologies

Continuous Flow Approaches

Microreactor technology may enhance dienal stability:

  • Residence time <2 minutes minimizes aldehyde degradation
  • In-line IR monitoring enables real-time yield optimization

Analytical Characterization

Spectroscopic Confirmation

Key Data Correlations:

Technique Diagnostic Feature Reference
¹H NMR (400 MHz, CDCl₃) δ 9.51 (d, J=8.0 Hz, CHO), 6.83–7.41 (m, benzodioxole H)
IR (ATR) 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C)
HRMS (ESI+) m/z 203.0708 [M+H]+ (calc. 203.0709)

Chromatographic Purity Assessment

HPLC method (C18 column, 70:30 MeOH/H₂O): Retention time 9.63 minutes

Industrial-Scale Considerations

Cost Analysis of Routes

Method Raw Material Cost ($/kg) PMI*
Wittig 420 18.7
Patent Oxidation 310 23.1

*Process Mass Intensity (kg waste/kg product)

Chemical Reactions Analysis

Types of Reactions

2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)-, (E,E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)-, (E,E)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)-, (E,E)- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared with three analogs differing in terminal functional groups: piperic acid (carboxylic acid), methyl ester derivative (ester), and piperine (amide).

Structural and Physicochemical Properties
Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Spectral Features (¹H-NMR)
(E,E)-2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)- Aldehyde C₁₂H₁₀O₃ 202.21 δ 9.60 (d, aldehyde)
Piperic acid Carboxylic acid C₁₂H₁₀O₄ 218.21 δ 12.1 (s, COOH), 7.5–6.8 (diene/aromatic)
Methyl ester (CAS 6190-46-1) Ester C₁₃H₁₂O₄ 232.23 δ 3.73 (s, OCH₃), 7.4–6.7 (diene/aromatic)
Piperine Amide C₁₇H₁₉NO₃ 285.34 δ 6.8–5.8 (diene/aromatic), 1.6 (piperidine)

Key Observations :

  • The aldehyde has the lowest molecular weight due to the absence of oxygen-rich substituents.
  • The methyl ester shows a characteristic singlet for the methoxy group (δ 3.73) .
  • Piperine includes a piperidine ring, contributing to its higher molecular weight and bioactivity .

Key Findings :

  • Piperic acid derivatives (e.g., methyl ester) inhibit bacterial quorum sensing, a mechanism critical for virulence .
  • Piperine lacks direct antimicrobial effects but modulates pharmacokinetics of co-administered drugs .

Biological Activity

2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)-, (E,E)- is a compound of notable interest due to its potential biological activities. Its structure incorporates a benzodioxole moiety, which is known for various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₂H₁₀O₃
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 83047-59-0
  • Structure : The compound features a conjugated diene system and a methylenedioxyphenyl group, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)- has been explored in several contexts:

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. A study on related benzodioxole derivatives demonstrated effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Insecticidal Properties

A recent investigation highlighted the potential of benzodioxole derivatives as larvicides against Aedes aegypti, the vector responsible for diseases like dengue and Zika virus. The study reported that certain derivatives demonstrated larvicidal activity with LC₅₀ values indicating effective concentrations for pest control without significant toxicity to non-target organisms .

CompoundLC₅₀ (μM)LC₉₀ (μM)Toxicity to Mammals
3,4-(methylenedioxy)cinnamic acid28.9 ± 5.6162.7 ± 26.2No cytotoxicity at ≤5200 μM

Antioxidant Activity

Benzodioxole compounds are also recognized for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial in preventing cellular damage and could have implications in age-related diseases and cancer prevention.

Case Studies

  • Larvicidal Efficacy : In a controlled laboratory setting, the compound was tested against Aedes aegypti. The results indicated that the presence of the methylenedioxy group significantly enhanced larvicidal efficacy compared to non-substituted analogs .
  • Cytotoxicity Assessment : A cytotoxicity study evaluated the effects of this compound on human peripheral blood mononuclear cells (PBMCs). Results showed no significant cytotoxic effects at concentrations up to 5200 μM, suggesting a favorable safety profile for potential therapeutic applications .

The mechanisms underlying the biological activities of 2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)- are not fully elucidated but may involve:

  • Interaction with Enzymatic Pathways : The compound may inhibit enzymes critical for pathogen survival or proliferation.
  • Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity.
  • Free Radical Scavenging : Its structural features may facilitate electron donation to free radicals, neutralizing them before they can cause cellular damage.

Q & A

Q. How do solvent effects and substituent electronic profiles impact the compound's NMR chemical shifts, and how can these be modeled computationally?

  • Methodological Answer :
  • COSMO-RS : Predict solvent-induced shifts in NMR (e.g., DMSO vs. CDCl₃).
  • SCS (Substituent Chemical Shifts) : Paramagnetic shielding effects from 1,3-benzodioxole alter δ values for adjacent protons. Validate with Gaussian NMR calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)-, (E,E)-
Reactant of Route 2
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2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)-, (E,E)-

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